
(2R)-2-aminobutanenitrile hydrochloride
Overview
Description
(2R)-2-aminobutanenitrile hydrochloride is an organic compound with the molecular formula C4H9N2Cl It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-aminobutanenitrile hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as ®-2-aminobutanenitrile.
Reaction with Hydrochloric Acid: The precursor is then reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out under controlled conditions to ensure the purity and yield of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and reducing costs.
Catalytic Processes: Catalysts may be used to enhance the reaction rates and selectivity, ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-aminobutanenitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and alkylating agents are often used in substitution reactions.
Major Products
The major products formed from these reactions include:
Amides: Formed through oxidation reactions.
Primary Amines: Resulting from reduction reactions.
Substituted Derivatives: Produced through substitution reactions.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClN
- Molar Mass : 120.58 g/mol
- CAS Number : 151528-47-1
- Solubility : Highly soluble in water, with solubility values reported up to 55.5 mg/ml .
Synthetic Applications
1. Synthesis of Enantiomerically Pure Compounds
(2R)-2-aminobutanenitrile hydrochloride serves as a precursor for synthesizing various optically active compounds. For instance, it has been utilized in the preparation of β-amino alcohols and β-amino nitriles through nucleophilic substitution reactions involving aziridinium ions . The stereospecific nature of these reactions allows for the generation of enantiomerically enriched products, which are crucial in pharmaceutical applications.
2. Deracemization Processes
Recent studies have highlighted the use of this compound in deracemization processes, where racemic mixtures are converted into pure enantiomers. This process is essential for developing drugs that require specific stereochemistry for efficacy . The compound's ability to participate in chiral transformations enhances its value in asymmetric synthesis.
Biological Applications
1. Potential Anticancer Activity
Research has indicated that derivatives of this compound may exhibit anticancer properties. For example, compounds derived from this nitrile have shown promise in inhibiting tumor growth in preclinical models. The mechanism often involves the modulation of metabolic pathways that are crucial for cancer cell proliferation .
2. Neuroprotective Effects
The neuroprotective potential of this compound has also been explored, particularly in models of neurodegenerative diseases. Studies suggest that it may help mitigate oxidative stress and inflammation, which are key factors in conditions such as Alzheimer's disease .
Data Table: Summary of Applications
Case Studies
Case Study 1: Synthesis of β-Amino Nitriles
In a study focused on synthesizing β-amino nitriles using this compound, researchers demonstrated a one-pot reaction that yielded high enantiomeric excess. The method involved halogenation followed by ring-opening reactions, showcasing the compound's versatility in synthetic chemistry .
Case Study 2: Anticancer Activity Assessment
A preclinical study evaluated the anticancer effects of a derivative synthesized from this compound. The compound was tested against various cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis, suggesting its potential as a lead compound for drug development .
Mechanism of Action
The mechanism by which (2R)-2-aminobutanenitrile hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s chiral nature allows it to interact selectively with these targets, leading to specific biological effects. The pathways involved in these interactions are complex and may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
(S)-2-aminobutanenitrile hydrochloride: The enantiomer of (2R)-2-aminobutanenitrile hydrochloride, with similar chemical properties but different biological activity.
2-aminopropanenitrile hydrochloride: A related compound with a shorter carbon chain.
2-amino-3-methylbutanenitrile hydrochloride: A structurally similar compound with an additional methyl group.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where stereochemistry plays a crucial role.
Biological Activity
(2R)-2-aminobutanenitrile hydrochloride, with the chemical formula CHClN and CAS number 1073666-54-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Property | Value |
---|---|
Molecular Weight | 120.58 g/mol |
Boiling Point | Not available |
Log P (octanol-water) | 0.21 |
Solubility | High |
BBB Permeant | Yes |
Pharmacological Activities
- Anticancer Activity :
- Neuroprotective Effects :
- Enzyme Inhibition :
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Substitution : The compound can form aziridinium ions that participate in nucleophilic substitution reactions, leading to various biologically active derivatives .
- Regioselectivity : The stereochemistry of this compound allows for regioselective reactions that enhance its efficacy as a pharmacological agent .
Case Study 1: Anticancer Properties
A study published in Organic & Biomolecular Chemistry demonstrated that derivatives of this compound could effectively inhibit the growth of specific cancer cell lines through the induction of apoptosis and cell cycle arrest. The research utilized both in vitro assays and computational modeling to elucidate these effects .
Case Study 2: Neuroprotective Effects
In a preclinical study examining neuroprotection, this compound was shown to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests a protective role against neurodegenerative conditions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (2R)-2-aminobutanenitrile hydrochloride with high enantiomeric purity?
Methodological Answer:
- Chiral Pool Synthesis : Use (R)-2-aminobutanol as a starting material, followed by cyanidation via nucleophilic substitution with cyanide sources (e.g., KCN/NaCN) under controlled pH (acidic conditions to protonate the amine and prevent side reactions). Hydrochloride salt formation is achieved by treating the free base with HCl .
- Resolution Methods : Employ diastereomeric salt crystallization using chiral resolving agents (e.g., tartaric acid derivatives) to separate enantiomers post-synthesis. Monitor purity via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) .
Q. How can researchers characterize the structural and chemical identity of this compound?
Methodological Answer:
- Spectroscopic Techniques :
- Mass Spectrometry : Use ESI-MS or HRMS to confirm molecular weight (CHClN) and fragmentation patterns .
Q. What experimental conditions are critical for maintaining the stability of this compound during storage?
Methodological Answer:
- Storage : Store in airtight containers under inert gas (N/Ar) at 2–8°C to prevent hydrolysis of the nitrile group. Avoid exposure to moisture or alkaline conditions, which can degrade the compound into carboxylic acid derivatives .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and analyze via TLC or HPLC to detect impurities like 2-aminobutanamide hydrochloride .
Q. How can researchers ensure enantiomeric purity during synthesis?
Methodological Answer:
- Chiral HPLC : Use a Chiralcel OD-H column with hexane:isopropanol (90:10) mobile phase. Compare retention times with racemic mixtures and reference standards.
- Polarimetry : Measure specific rotation () and compare with literature values for (R)-enantiomers (e.g., +15° to +25° in methanol) .
Advanced Research Questions
Q. What reaction mechanisms govern the nucleophilic substitution of this compound in organic synthesis?
Methodological Answer:
- SN2 Pathway : The nitrile group acts as a leaving group in basic conditions, enabling substitution with nucleophiles (e.g., thiols or amines). Kinetic studies (e.g., Eyring plots) can confirm the mechanism.
- DFT Calculations : Use Gaussian or ORCA software to model transition states and validate stereochemical outcomes .
Q. How can researchers investigate the pharmacological potential of this compound?
Methodological Answer:
- In Vitro Assays : Screen for enzyme inhibition (e.g., aminotransferases) using fluorogenic substrates. Compare activity with (S)-enantiomers to assess stereoselectivity.
- Receptor Binding Studies : Radiolabel the compound (C or H) and test affinity for neurotransmitter receptors (e.g., GABA) via competitive binding assays .
Q. How should researchers address contradictions in solubility data reported for this compound?
Methodological Answer:
- Standardized Solubility Testing : Use the shake-flask method in buffered solutions (pH 1–12) at 25°C. Quantify dissolved compound via UV-Vis spectroscopy ( ~210 nm).
- Data Reconciliation : Compare results with literature using Hansen solubility parameters (HSPs) to account for solvent polarity and hydrogen bonding discrepancies .
Q. What analytical methods are validated for quantifying trace impurities in this compound?
Methodological Answer:
- HPLC-UV/MS : Employ a C18 column (e.g., Zorbax Eclipse) with gradient elution (water:acetonitrile + 0.1% TFA). Validate method per ICH Q2(R1) guidelines for LOD/LOQ (e.g., LOD ≤0.1%).
- Pharmacopeial Standards : Cross-reference with USP/EP monographs for related hydrochloride salts (e.g., ethambutol HCl) .
Q. What degradation pathways are observed under oxidative or thermal stress?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to HO (3%, 70°C) or dry heat (100°C, 24 hrs). Analyze degradation products via LC-MS to identify pathways (e.g., nitrile → amide → carboxylic acid).
- Mechanistic Probes : Use isotopic labeling (N) to track nitrogen migration during hydrolysis .
Q. How can this compound be applied in asymmetric catalysis or chiral ligand design?
Methodological Answer:
Properties
IUPAC Name |
(2R)-2-aminobutanenitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2.ClH/c1-2-4(6)3-5;/h4H,2,6H2,1H3;1H/t4-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGHKZQRNGOMQR-PGMHMLKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C#N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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